molecular formula C14H14ClN3O4S B4240403 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4240403
M. Wt: 355.8 g/mol
InChI Key: IBXCEYWQBMBNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have several interesting properties that make it useful in a variety of laboratory experiments. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, including tyrosine kinases and cyclin-dependent kinases. These enzymes play important roles in cell proliferation and are often overactive in cancer cells. By inhibiting these enzymes, 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide may be able to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide are not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is its potency as an enzyme inhibitor. This makes it a useful tool compound for studying the role of certain enzymes in cellular processes. However, one limitation of this compound is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of tyrosine kinases and cyclin-dependent kinases. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects on other enzymes.

Scientific Research Applications

5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to have several interesting properties that make it useful in a variety of laboratory experiments. For example, it has been used as a tool compound to study the role of certain enzymes in cancer cells. It has also been used to investigate the mechanism of action of certain drugs.

properties

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-3-22-10-6-4-9(5-7-10)17-13(19)12-11(15)8-16-14(18-12)23(2,20)21/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCEYWQBMBNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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